N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an acetamide moiety substituted at the 3-position. The 2,3-dimethylphenyl group at the acetamide nitrogen and the isopropyl (propan-2-yl) substituent at the 7-position of the pyrimidine ring distinguish it from structurally related analogs.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-11(2)16-9-18(24)22-14(10-25-19(22)21-16)8-17(23)20-15-7-5-6-12(3)13(15)4/h5-7,9,11,14H,8,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQJWLQISWYVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thiazolopyrimidine class. This compound features a heterocyclic structure that includes both sulfur and nitrogen atoms, which are crucial for its biological activity. The molecular formula is C19H23N3O2S, with a molecular weight of approximately 371.5 g/mol. Its unique structural features suggest potential therapeutic applications, particularly in pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound is believed to interact with specific molecular targets such as enzymes and receptors within biological pathways. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.
The mechanism of action typically involves binding to biological targets and modulating their functions. This can result in inhibiting tumor growth or disrupting the life cycle of pathogens. The precise biological activities are still under investigation, but preliminary studies indicate a promising profile for further exploration.
Potential Applications
Research continues into the efficacy and safety profiles of this compound for various applications:
- Anticancer Activity : Studies suggest that compounds similar to this compound may exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Given the structural similarities with other thiazole derivatives known for antimicrobial activity, this compound may also have potential as an antimicrobial agent against resistant strains of bacteria and fungi.
In Vitro Studies
Recent studies have highlighted the in vitro antimicrobial activity of thiazole derivatives against various pathogens. For instance:
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| 24a | HCT-15 Colon Carcinoma | IC50 = 1.61 µg/mL |
| 24b | A431 Skin Carcinoma | IC50 = 1.98 µg/mL |
These findings suggest that modifications to the thiazole ring can enhance biological activity against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound's structure affect its biological properties. For example:
- Methyl Substitution : The presence of methyl groups on the phenyl ring has been shown to enhance cytotoxic activity.
- Thiazole Ring Modifications : Alterations to the thiazole moiety can significantly impact both potency and selectivity against specific cancer cell lines .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Thiazole Derivatives : A study demonstrated that certain thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains of Staphylococcus aureus . This suggests that this compound may share similar properties.
- Cytotoxicity Against Cancer Cells : Another study reported that compounds with similar structural features displayed significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
The isopropyl group at C7 may modulate metabolic stability, contrasting with unsubstituted analogs or phenyl-substituted derivatives .
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of thiourea intermediates with NaOH, analogous to methods for related thiazolo-pyrimidines .
- In contrast, ethyl chloroacetate is used to introduce ester functionalities in derivatives like the benzylidene-substituted compound .
Challenges and Opportunities
- Solubility : The target compound’s high lipophilicity (logP ~3.5, estimated) may limit aqueous solubility, a challenge shared with methylthio-substituted analogs .
- Synthetic Optimization : Methods like Suzuki coupling (used in –14 for pyridinyl derivatives) could introduce polar groups to improve pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-thiazolo[3,2-a]pyrimidin-3-yl]acetamide, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thiazole intermediates with acetamide derivatives. For example, similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives) are synthesized via Knoevenagel condensation under reflux with acetic acid as a catalyst . Critical parameters include temperature control (70–80°C), solvent choice (DMF or ethanol), and reaction time (6–12 hours). Purification often uses column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, analogous thiazolo[3,2-a]pyrimidines have been analyzed with SC-XRD (R factor = 0.044; data-to-parameter ratio = 13.2) . Complementary techniques include H/C NMR (e.g., δ 2.1–2.3 ppm for isopropyl protons, δ 160–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) with <5 ppm error .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility varies with solvent polarity. For example, related acetamide-thiazolo[3,2-a]pyrimidines dissolve in DMSO (>10 mg/mL) but are poorly soluble in water (<0.1 mg/mL) . Stability studies recommend storage at –20°C under inert gas (N) to prevent hydrolysis of the acetamide group. Accelerated stability testing (40°C/75% RH for 14 days) can identify degradation products via HPLC-MS .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against kinase targets?
- Methodological Answer : Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or CDK2). Dose-response curves (0.1–100 µM) and IC calculations (using GraphPad Prism) are standard. For selectivity profiling, screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) . Structural analogs with 4-fluorophenyl or methoxy substituents show nanomolar IC values .
Q. What computational approaches are suitable for predicting binding modes of this compound with protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures from the PDB (e.g., 1M17 for EGFR). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability (RMSD <2 Å). Free energy calculations (MM-PBSA) quantify interaction energies . For example, acetamide-thiazolo derivatives show hydrogen bonding with kinase hinge regions .
Q. How should researchers address contradictions in reported solubility or bioactivity data?
- Methodological Answer : Perform orthogonal validation:
- Solubility : Compare shake-flask vs. nephelometry methods .
- Bioactivity : Replicate assays in independent labs with standardized protocols (e.g., CLIA-certified facilities). For inconsistent IC values, check compound purity (HPLC >98%), storage conditions, and buffer pH effects .
Q. What strategies optimize the synthetic yield of the thiazolo[3,2-a]pyrimidine core?
- Methodological Answer : Use design of experiments (DoE) for reaction optimization. For example, a Box-Behnken design can evaluate temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies ideal conditions (e.g., 80°C, 10 mol% AcOH in DMF) to maximize yield (>75%) . Flow chemistry systems (e.g., Syrris Asia) enhance reproducibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
